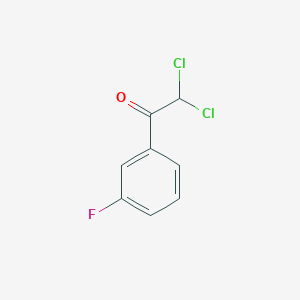
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone and is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE typically involves the chlorination of 3-fluoroacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Nucleophiles: Amines, thiols
Major Products Formed
Reduction: 2,2-Dichloro-1-(3-fluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 2,2-Dichloro-1-(3-fluorophenyl)acetic acid or ester
Aplicaciones Científicas De Investigación
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE involves its interaction with specific molecular targets. In biochemical assays, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways . The compound’s fluorine and chlorine atoms play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(3-chlorophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-bromophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-methylphenyl)ethan-1-one
Uniqueness
2,2-DICHLORO-1-(3-FLUOROPHENYL)ETHANONE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its binding affinity in biochemical assays compared to its analogs .
Propiedades
Número CAS |
127728-55-6 |
|---|---|
Fórmula molecular |
C8H5Cl2FO |
Peso molecular |
207.03 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H |
Clave InChI |
BEJZYEWWHZJNEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)C(Cl)Cl |
Sinónimos |
Ethanone, 2,2-dichloro-1-(3-fluorophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















